molecular formula C22H15ClN2O B11111584 N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine

N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine

Cat. No.: B11111584
M. Wt: 358.8 g/mol
InChI Key: RFRGNDGTYDINLD-TXCMASFXSA-N
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Description

N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylamine with salicylic acid to form the benzoxazole ring. This intermediate is then reacted with cinnamaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoxazole compounds.

Scientific Research Applications

N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3,6-dimethyl-phenylamine: Shares structural similarities but differs in the substitution pattern and functional groups.

    Ethyl acetoacetate: Although structurally different, it undergoes similar types of chemical reactions like keto-enol tautomerism and nucleophilic substitution.

Uniqueness

N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-YL]-N-[(E,2E)-3-phenyl-2-propenylidene]amine stands out due to its unique combination of a benzoxazole ring and a phenylpropenylideneamine moiety

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential uses in chemistry, biology, medicine, and industry make it a valuable subject of study. Ongoing research continues to uncover its full potential and mechanisms of action, paving the way for new discoveries and innovations.

Properties

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

(E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C22H15ClN2O/c23-18-10-4-9-17(14-18)22-25-20-15-19(11-12-21(20)26-22)24-13-5-8-16-6-2-1-3-7-16/h1-15H/b8-5+,24-13?

InChI Key

RFRGNDGTYDINLD-TXCMASFXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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